4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by its unique structural features. This compound contains a spirocyclic scaffold, which is known for its combination of flexibility and limited degrees of freedom. The spirocyclic structure is often associated with drug-like properties, making it a valuable target in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of chemical intermediates and specific reaction conditions to achieve the desired product. For example, the use of methanesulfonate as a reagent in the Prins reaction has been reported to afford high yields of the spirocyclic compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanesulfonate, Grubbs catalyst, and but-3-en-1-ol. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound include various substituted spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its potential as an inhibitor of specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis . In medicine, this compound is being explored for its potential as an antituberculosis agent and other therapeutic applications . Additionally, it has applications in the industry as a precursor for the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The inhibition of this protein disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one include other spirocyclic compounds such as 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one and its derivatives . These compounds share the spirocyclic scaffold but differ in their substituents and specific structural features.
Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the cyclopentyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H22N2O2 |
---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
4-cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C13H22N2O2/c16-12-9-17-13(5-7-14-8-6-13)10-15(12)11-3-1-2-4-11/h11,14H,1-10H2 |
InChI-Schlüssel |
LBCSEIRJSSIWIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CC3(CCNCC3)OCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.